molecular formula C12H18ClNO2 B14394155 2-Chloro-N,N-bis(ethoxymethyl)aniline CAS No. 88596-36-5

2-Chloro-N,N-bis(ethoxymethyl)aniline

Cat. No.: B14394155
CAS No.: 88596-36-5
M. Wt: 243.73 g/mol
InChI Key: AMFUKXKDMSFSCD-UHFFFAOYSA-N
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Description

2-Chloro-N,N-bis(ethoxymethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorine atom attached to the benzene ring and two ethoxymethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-bis(ethoxymethyl)aniline typically involves the reaction of 2-chloroaniline with ethoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(ethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N,N-bis(ethoxymethyl)aniline is unique due to the presence of ethoxymethyl groups, which can influence its reactivity and properties compared to other similar compounds. These groups can affect the compound’s solubility, stability, and interaction with other molecules .

Properties

CAS No.

88596-36-5

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

2-chloro-N,N-bis(ethoxymethyl)aniline

InChI

InChI=1S/C12H18ClNO2/c1-3-15-9-14(10-16-4-2)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3

InChI Key

AMFUKXKDMSFSCD-UHFFFAOYSA-N

Canonical SMILES

CCOCN(COCC)C1=CC=CC=C1Cl

Origin of Product

United States

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